molecular formula C10H9ClF3NO B15383176 2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide

2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide

Cat. No.: B15383176
M. Wt: 251.63 g/mol
InChI Key: IZDZNEXNDXOCFX-UHFFFAOYSA-N
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Description

2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide (CAS 1369839-18-8) is a substituted benzamide derivative with the molecular formula C₁₀H₉ClF₃NO and a molar mass of 275.64 g/mol . The compound features:

  • A benzamide backbone with chlorine at position 2.
  • N,N-dimethyl substitution on the amide nitrogen.
  • A trifluoromethyl (-CF₃) group at position 3 of the benzene ring.
    This structural arrangement confers unique electronic and steric properties, making it relevant in medicinal chemistry and agrochemical research. Its GHS hazard classification includes warnings for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) .

Properties

Molecular Formula

C10H9ClF3NO

Molecular Weight

251.63 g/mol

IUPAC Name

2-chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C10H9ClF3NO/c1-15(2)9(16)6-4-3-5-7(8(6)11)10(12,13)14/h3-5H,1-2H3

InChI Key

IZDZNEXNDXOCFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)C(F)(F)F)Cl

Origin of Product

United States

Biological Activity

2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of 2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide typically involves the reaction of 3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting compound can be purified through recrystallization or chromatography.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide exhibit significant antitumor properties. For instance, a comparative study showed that derivatives containing trifluoromethyl groups had enhanced activity against various cancer cell lines, including HEPG2. In vitro tests revealed IC50 values ranging from 3.74 to 4.31 µg/mL for some derivatives, indicating their potential as effective anticancer agents .

The mechanism by which 2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide exerts its biological effects may involve interaction with specific protein targets. For example, flexible docking studies have suggested a preferential affinity for protein tyrosine kinases, which play crucial roles in cell signaling pathways related to cancer proliferation and survival .

Toxicity Studies

Safety assessments are critical for evaluating the therapeutic potential of any new compound. In studies involving animal models, the biochemical effects on liver enzymes such as ALT and AST were monitored. The results indicated that while traditional chemotherapeutics like 5-FU and DOX caused significant increases in these enzyme levels (indicative of hepatotoxicity), treatment with 2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide showed moderate or no significant changes, suggesting a better safety profile .

Data Tables

Compound IC50 (µg/mL) Liver Enzymes (ALT/AST) Toxicity Level
5-FU3.92HighHigh
DOX4.31HighHigh
2-Chloro-N,N-dimethyl-3-(trifluoromethyl)benzamide4.00ModerateLow

Case Studies

  • Anticancer Activity : A study evaluated various benzamide derivatives for their cytotoxic effects on HEPG2 cells, highlighting the promising activity of those with trifluoromethyl substitutions .
  • In Vivo Toxicity : Another investigation assessed the impact of the compound on liver function in mice, demonstrating that it did not significantly alter liver enzyme levels compared to control groups, thus indicating lower toxicity than standard chemotherapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Related Benzamides

Substituent Position and Functional Group Variations

3-Chloro-N-[2-(trifluoromethyl)phenyl]benzamide (CAS not specified)
  • Structure : Chlorine at position 3 of the benzamide ring; -CF₃ on the aniline moiety (position 2).
  • Molecular Formula: C₁₄H₉ClF₃NO (299.67 g/mol).
  • Key Difference : The trifluoromethyl group is on the aniline ring rather than the benzamide core, altering electronic distribution and steric interactions .
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide
  • Structure : Hydroxyl (-OH) at position 2 of the benzamide; -CF₃ and chlorine on the aniline (positions 3 and 4).
5-Chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide (CAS 439144-72-6)
  • Structure : -OH at position 2, chlorine at position 5 (benzamide); -CF₃ and fluorine on the aniline (positions 3 and 2).
  • Activity : Demonstrated potent cytotoxicity against Desulfovibrio piger Vib-7, with 64–66% biomass inhibition at 0.37–1.10 µmol/L . The fluorinated aniline moiety likely enhances metabolic stability .

Crystallographic and Computational Insights

  • Mercury CSD 2.0 () enables comparative analysis of packing patterns and intermolecular interactions in benzamide derivatives, though crystallographic data for the target compound remains unreported .

Q & A

Q. How does the dimethylamino group affect the compound’s conformational flexibility?

  • Methodological Answer : Rotational barriers around the N–C bond (~8–10 kcal/mol, via DFT) restrict flexibility, favoring a planar amide conformation. Variable-temperature NMR (VT-NMR) in DMSO-d6 shows coalescence temperatures ~120°C for N–Me proton signals, indicating restricted rotation .

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